Product packaging for Bis(tridecafluorohexyl)phosphinic acid(Cat. No.:CAS No. 40143-77-9)

Bis(tridecafluorohexyl)phosphinic acid

Cat. No.: B1375894
CAS No.: 40143-77-9
M. Wt: 702.07 g/mol
InChI Key: NKHVPWOARFMIPG-UHFFFAOYSA-N
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Description

Bis(tridecafluorohexyl)phosphinic acid is a highly fluorinated phosphinic acid with the molecular formula C12HF26O2P and an average molecular mass of 702.060 Da . This specialty compound is characterized by two tridecafluorohexyl groups attached to a phosphinic acid functional group, giving it distinct properties valuable for advanced research . Phosphinic acids are a versatile tool in medicinal chemistry and drug discovery due to their high degree of structural diversity and ability to mimic other biological molecules . The presence of extensive fluorine content suggests potential applications in the development of surfactants, anionic amphiphilic compounds, and for the functionalization of surfaces to create specific material properties . The phosphinic acid functional group is known for its high stability and acidity, which can be leveraged in designing Brønsted acid catalysts or in coordination chemistry for constructing supramolecular structures and hybrid materials . Researchers can utilize its structural data, including SMILES and InChI identifiers, for computational modeling and compound verification . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12HF26O2P B1375894 Bis(tridecafluorohexyl)phosphinic acid CAS No. 40143-77-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HF26O2P/c13-1(14,5(21,22)9(29,30)31)3(17,18)7(25,26)11(35,36)41(39,40)12(37,38)8(27,28)4(19,20)2(15,16)6(23,24)10(32,33)34/h(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHVPWOARFMIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)P(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C6F13)2P(=O)OH, C12HF26O2P
Record name Phosphinic acid, P,P-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00786953
Record name Bis(tridecafluorohexyl)phosphinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

702.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40143-77-9
Record name Bis(tridecafluorohexyl)phosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00786953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Organophosphorus Chemistry

Organophosphorus chemistry is the study of organic compounds containing phosphorus. wikipedia.org These compounds are diverse, with phosphorus existing in various oxidation states, though derivatives of phosphorus(V) are predominant. wikipedia.org Bis(tridecafluorohexyl)phosphinic acid falls into this category.

Specifically, it is classified as a dialkylphosphinic acid, which has the general formula R₂PO₂H. wikipedia.org In this structure, the phosphorus(V) center is tetrahedral, bonded to two organic groups (R), a hydroxyl group (-OH), and a doubly bonded oxygen atom (=O). wikipedia.org For this compound, the "R" groups are two identical tridecafluorohexyl chains (C₆F₁₃). The direct carbon-phosphorus (C-P) bonds are a defining feature of phosphinic acids, distinguishing them from phosphate (B84403) esters, which have C-O-P linkages. wikipedia.org

Table 1: Chemical Identity of this compound Click on the headers to sort the table

Identifier Type Value
IUPAC Name bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phosphinic acid nih.gov
CAS Number 40143-77-9 nih.govepa.gov
Molecular Formula C₁₂HF₂₆O₂P nih.govchemspider.com
Synonyms Bis(perfluorohexyl)phosphinic acid, 6:6 PFPiA, C6/C6 PFPiA nih.gov
InChIKey NKHVPWOARFMIPG-UHFFFAOYSA-N nih.gov

Significance of Perfluorinated Alkyl Chains in Phosphinic Acid Structures

The two tridecafluorohexyl chains are fundamental to the properties of Bis(tridecafluorohexyl)phosphinic acid. Perfluoroalkyl chains are carbon chains where all hydrogen atoms (except in specific functional groups) have been replaced by fluorine atoms. This substitution results in exceptionally strong carbon-fluorine (C-F) bonds. nih.gov

These strong C-F bonds make the perfluoroalkyl portions of the molecule highly resistant to chemical and biological degradation, contributing to their environmental persistence. nih.govindustrialchemicals.gov.au This stability is a hallmark of many PFAS compounds. nih.gov The presence of these fluorinated chains also makes the molecule both hydrophobic (water-repelling) and lipophobic (fat-repelling), a property that is exploited in surfactant applications. Perfluoroalkyl phosphinic acids (PFPiAs) and their counterparts, perfluoroalkyl phosphonic acids (PFPAs), have been used as wetting agents and foam-dampening additives in various industrial and consumer products. nih.govindustrialchemicals.gov.au

Table 2: Computed Properties of this compound Click on the headers to sort the table

Property Value Source
Molecular Weight 702.07 g/mol PubChem nih.gov
Monoisotopic Mass 701.9298985 Da PubChem nih.gov
Topological Polar Surface Area 37.3 Ų PubChem nih.gov
Heavy Atom Count 41 PubChem nih.gov
Complexity 952 PubChem nih.gov

Classification Within Per and Polyfluoroalkyl Substances Pfas Families

Established Synthetic Pathways

Traditional methods for synthesizing phosphinic acids have been refined over decades, offering reliable, albeit sometimes harsh, routes to these compounds. These pathways include oxidation of phosphorus precursors and the use of highly reactive organometallic reagents.

Double Amidoalkylation of Hydrophosphoryl Compounds (for analogous phosphinic acids)

The phospha-Mannich reaction, or amidoalkylation, represents a significant pathway for creating α-aminoalkylphosphinic acids. This reaction involves hydrophosphoryl compounds, such as hypophosphorous acid (H₃PO₂), reacting with an amine and an aldehyde or ketone. The process can lead to the formation of both mono- and bis-(α-aminoalkyl)phosphinic compounds. The reaction is complex and can be accompanied by side reactions stemming from the inherent instability of hypophosphorous acid and the reducing nature of the hypophosphite anion. researchgate.net

Oxidation-Based Routes from Phosphine (B1218219) Oxides and Phosphinites

A common and effective strategy for preparing phosphinic acids is the oxidation of precursor compounds like secondary phosphine oxides and phosphinites. kent.ac.uk

Secondary phosphine oxides (R₂P(O)H) are valuable intermediates in the synthesis of symmetrically substituted phosphinic acids. These precursors are more stable than their corresponding secondary phosphines. kent.ac.uk The oxidation can be carried out using various oxidizing agents, with hydrogen peroxide being a preferred modern reagent over earlier methods that used air or oxygen. kent.ac.ukwikipedia.org This oxidation step is often the final part of a multi-step process where the secondary phosphine oxide is first generated from the reaction of Grignard reagents with dialkyl phosphites. kent.ac.uk Another oxidation technique involves the chlorination of a secondary phosphine oxide with phosphorus pentachloride to form a phosphinic acid chloride intermediate, which is then hydrolyzed in situ to yield the final phosphinic acid. This particular method is reported to be more efficient for higher molecular weight phosphinic acids. kent.ac.uk

Phosphinites can also be oxidized to form phosphinates, which are then hydrolyzed to the corresponding phosphinic acids. Oxidizing agents such as nitrogen oxides, oxygen, and hydrogen peroxide have been employed for this transformation. kent.ac.uk A primary limitation of this route is the accessibility and stability of the starting phosphinite materials. kent.ac.uk

PrecursorOxidizing Agent(s)Key Features
Secondary Phosphine OxidesHydrogen Peroxide, Air, OxygenPrecursors are relatively stable; H₂O₂ is the preferred modern reagent. kent.ac.ukwikipedia.org
Secondary Phosphine OxidesPhosphorus Pentachloride followed by HydrolysisEfficient for higher molecular weight phosphinic acids. kent.ac.uk
PhosphinitesNitrogen Oxides, Oxygen, Hydrogen PeroxideLimited by the accessibility of starting materials. kent.ac.uk

Grignard Reagent-Mediated Approaches

Grignard reagents (R-Mg-X) are fundamental tools in the synthesis of phosphinic acids, enabling the formation of P-C bonds. wikipedia.org One established method involves the reaction of a Grignard reagent with an alkylphosphonic acid diester. The resulting product is then hydrolyzed under acidic conditions to produce the dialkylphosphinate. google.com This method is advantageous as it can be more controlled than reactions with more reactive phosphorus halides.

Another common approach is the reaction of Grignard reagents with dialkyl phosphites. This forms a crude dialkylphosphine oxide, which can be directly oxidized without isolation to the desired phosphinic acid. kent.ac.uk This pathway is particularly useful for synthesizing simple, symmetrical di-substituted phosphinic acids due to the ready availability of the starting materials. kent.ac.uk However, it is not well-suited for producing unsymmetrical phosphinic acids. kent.ac.uk

The reaction of Grignard reagents with phosphoryl chloride is also utilized, but it can lead to a mixture of products, including phosphonic acids and tertiary phosphine oxides, due to over-substitution. kent.ac.uk Careful control of reaction conditions, such as slow reverse addition of the Grignard reagent, can help minimize the formation of these byproducts. kent.ac.uk

Emerging and Specialized Synthetic Techniques

More recent developments in synthetic chemistry have introduced milder and more versatile methods for the preparation of phosphinic acids. These techniques often offer better functional group tolerance and control over the reaction.

Silyl (B83357) Phosphonite Ester Additions to Unsaturated Systems

A novel approach to phosphinic acid synthesis involves the use of trivalent silyl phosphonite esters, such as bis(trimethylsilyl) phosphonite. kent.ac.uk These reagents can be added to α,β-unsaturated systems, like unsaturated esters and ketones, under basic silylating conditions. kent.ac.uk This method, sometimes referred to as the "triethylammonium phosphinate reaction," has been optimized to become a useful synthetic tool for preparing various phosphinic acids. kent.ac.uk Additionally, mono- and di-substituted phosphinic acids have been synthesized in one-pot reactions through the addition of alkyl halides to silyl phosphonites under mild conditions. kent.ac.uk The reaction mechanism for dealkylation of phosphonates using related silyl reagents like bromotrimethylsilane (B50905) involves an oxophilic silylation of the phosphoryl oxygen, followed by nucleophilic attack of the bromide on the alkyl group and subsequent methanolysis or hydrolysis to yield the acid. beilstein-journals.org

Radical Addition Methods with Branched Alkenes

The formation of P-C bonds via the radical addition of hypophosphorous acid (H₃PO₂) and its derivatives to alkenes is a powerful and atom-economical strategy. nih.gov This hydrophosphinylation reaction is particularly effective for synthesizing dialkylphosphinic acids from α-olefins. ysxbcn.com

The reaction is typically initiated by radical initiators such as peroxides (e.g., di-tert-butyl peroxide) or azo compounds (e.g., AIBN) at elevated temperatures. ysxbcn.comrsc.org The process involves the addition of a phosphorus-centered radical across the double bond of the alkene. By controlling the stoichiometry and reaction conditions, monoalkylphosphinic acid or the desired dialkylphosphinic acid can be obtained. ysxbcn.comgoogle.com This method avoids the use of highly toxic reagents like phosphine (PH₃) and the rigorous conditions often required for Grignard reactions. google.comnih.gov

More recent advancements have introduced milder initiation systems, such as trialkylboranes with air, which allow the reaction to proceed at room temperature under neutral conditions. nih.govorganic-chemistry.org This has broadened the scope of the reaction, allowing for greater functional group tolerance in the alkene substrate. nih.govorganic-chemistry.org

Initiator SystemTemperatureKey Features
Peroxides (e.g., di-tert-butyl peroxide)Elevated (e.g., ~130 °C)Effective for α-olefins; avoids toxic reagents. ysxbcn.com
Azo-compounds (e.g., AIBN)ElevatedClassic method for radical initiation. organic-chemistry.org
Triethylborane (Et₃B) / AirRoom TemperatureMilder conditions, broader functional group tolerance. nih.govorganic-chemistry.org

Optimization and Control in Synthesis

The successful synthesis of this compound hinges on the precise management of several key reaction parameters. These include stoichiometric control of reactants, understanding the reaction kinetics, and maintaining optimal temperature and atmospheric conditions.

The stoichiometry of the reactants is a critical factor in maximizing the yield of the desired product and minimizing the formation of byproducts. A common synthetic route to bis(perfluoroalkyl)phosphinic acids involves the reaction of a perfluoroalkyl phosphorus halide precursor with a source of the perfluoroalkyl group, followed by hydrolysis.

For instance, the synthesis may proceed through a Grignard reaction, where a perfluoroalkyl Grignard reagent (C₆F₁₃MgX) is reacted with a phosphorus trihalide (PCl₃) or phosphoryl chloride (POCl₃). In this case, the molar ratio of the Grignard reagent to the phosphorus compound is crucial. An excess of the Grignard reagent can lead to the formation of tris(perfluoroalkyl)phosphine oxide, while an insufficient amount will result in a mixture of mono-, di-, and tri-substituted products.

The reaction kinetics of such syntheses are complex and depend on the specific pathway. The formation of the carbon-phosphorus bond is typically the rate-determining step. In the subsequent hydrolysis of the bis(perfluoroalkyl)phosphinyl halide intermediate to the final phosphinic acid, the reaction rate is dependent on the concentration of both the phosphinyl halide and water. The kinetics of this hydrolysis step can be influenced by factors such as pH and the presence of catalysts. rsc.org

To illustrate the importance of stoichiometric control, consider the generalized reaction for the formation of a bis(perfluoroalkyl)phosphinic acid precursor:

Reactant 1Reactant 2Molar Ratio (Reactant 1:Reactant 2)Desired ProductPotential Byproducts
Perfluoroalkyl Grignard Reagent (2 eq.)Phosphorus Trichloride (1 eq.)2:1Bis(perfluoroalkyl)chlorophosphineMono- and tris(perfluoroalkyl) derivatives
Bis(perfluoroalkyl)chlorophosphine (1 eq.)Oxidizing Agent (e.g., O₂) (excess)1:excessBis(perfluoroalkyl)phosphinyl chlorideIncomplete oxidation products
Bis(perfluoroalkyl)phosphinyl chloride (1 eq.)Water (excess)1:excessBis(perfluoroalkyl)phosphinic acidUnreacted starting material

This table represents a generalized pathway; specific conditions and reagents can vary.

The temperature at which the synthesis is conducted significantly impacts both the reaction rate and the product distribution. Reactions involving highly reactive intermediates, such as Grignard reagents or organolithium compounds, are often carried out at low temperatures to control the exothermicity of the reaction and prevent side reactions.

Furthermore, many of the reagents and intermediates in the synthesis of fluorinated phosphinic acids are sensitive to moisture and atmospheric oxygen. kent.ac.uk For example, intermediates such as bis(trimethylsilyl) phosphonite are pyrophoric and must be handled under an inert atmosphere of nitrogen or argon. kent.ac.uk The use of an inert atmosphere is also crucial during the handling of Grignard reagents and other organometallic intermediates to prevent their decomposition. youtube.com Direct fluorination reactions, which can also be employed in the synthesis of fluorinated organic compounds, require careful temperature control and dilution with inert gases like nitrogen or helium to manage the high reactivity of elemental fluorine. 20.210.105

The following table summarizes the typical atmospheric and temperature conditions for key steps in the synthesis of analogous compounds:

Reaction StepTypical Temperature RangeAtmospheric ConditionsRationale
Grignard Reagent Formation0 to -78 °CInert (Nitrogen or Argon)Control reactivity, prevent decomposition
Reaction with Phosphorus Halide-78 °C to room temperatureInert (Nitrogen or Argon)Control exothermicity, prevent side reactions
OxidationVaries depending on oxidantControlled atmosphereEnsure complete and selective oxidation
HydrolysisRoom temperature to refluxAir (if precursor is stable)Drive reaction to completion

Purification Strategies for High Purity Isolation

The purification of this compound and its analogues can be challenging due to their often sticky and non-volatile nature. researchgate.net High purity is essential for many of their applications, necessitating effective purification strategies.

Crystallization: For solid phosphinic acids, crystallization is a primary method of purification. This may involve dissolving the crude product in a suitable solvent and allowing it to slowly crystallize. In cases where the free acid is difficult to crystallize, forming a salt, such as an ammonium (B1175870) or sodium salt, can facilitate the formation of a crystalline solid that is easier to handle and purify. researchgate.net The purified salt can then be converted back to the free acid by treatment with a strong acid.

Chromatography: Various chromatographic techniques can be employed for the purification of perfluoroalkyl phosphinic acids. Ion-exchange chromatography can be effective for separating the acidic product from non-ionic impurities. researchgate.net For analytical purposes and small-scale purification, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool. bohrium.com Solid-phase extraction (SPE) is also a widely used technique for the cleanup and concentration of perfluorinated acids from reaction mixtures and environmental samples. researchgate.net

Distillation: While the final phosphinic acid is generally not volatile enough for distillation, precursor compounds such as bis(perfluoroalkyl)phosphinyl halides may be purified by distillation under reduced pressure. This can be an effective method for removing non-volatile impurities before the final hydrolysis step.

The choice of purification method depends on the physical properties of the target compound and its impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

Fundamental Reaction Pathways

The reactivity of this compound is centered around the phosphorus atom, the acidic proton, and the potential for reactions involving the perfluoroalkyl chains under harsh conditions. The strong electron-withdrawing nature of the tridecafluorohexyl groups is expected to increase the acidity of the P-OH proton and influence the nucleophilicity and electrophilicity of the phosphorus center.

Oxidation Reactions

The phosphorus atom in this compound is in the +5 oxidation state, which is the highest common oxidation state for phosphorus. Therefore, the phosphorus center itself is generally resistant to further oxidation under typical conditions. The synthesis of dialkylphosphinic acids often involves the oxidation of precursor compounds with phosphorus in a lower oxidation state, such as dialkylphosphines, using oxidizing agents like hydrogen peroxide. google.comgoogle.com

The perfluoroalkyl chains are also highly resistant to oxidation due to the strength of the carbon-fluorine bonds. Violent oxidation reactions would be required to break down these chains.

Table 1: General Oxidation Reactions in the Synthesis of Dialkylphosphinic Acids

Precursor CompoundOxidizing AgentProductReference
DialkylphosphineHydrogen PeroxideDialkylphosphinic acid google.com
Dialkylphosphine OxideAir/OxygenDialkylphosphinic acid kent.ac.uk

This table illustrates common oxidation reactions to form the phosphinic acid functional group, a step that precedes the final structure of this compound.

Reduction Reactions

The reduction of the phosphoryl group (P=O) in phosphinic acids is a challenging transformation that typically requires strong reducing agents. The P=O bond is highly polarized and thermodynamically stable. Common reducing agents used in organic synthesis are often insufficient to reduce this functional group. A patented method for the preparation of dialkylphosphinic acids involves the reduction of a di(α-hydroxy)alkyl hypophosphorous acid using a mixture of hydroiodic acid and red phosphorus (HI/P). google.com However, the direct reduction of a pre-formed dialkylphosphinic acid to a phosphine oxide or phosphine is not a commonly employed synthetic route.

Substitution Reactions

Nucleophilic substitution at the phosphorus center of phosphinic acids and their derivatives is a key aspect of their chemistry. However, the hydroxyl group of the phosphinic acid is a poor leaving group, making direct nucleophilic substitution on the free acid difficult under neutral or acidic conditions. scispace.com The reaction generally requires activation of the hydroxyl group.

Nucleophilic substitution reactions typically proceed via a pentacoordinate intermediate or transition state. sapub.org The strong electron-withdrawing effect of the two tridecafluorohexyl groups in this compound would make the phosphorus atom more electrophilic and thus potentially more susceptible to nucleophilic attack. However, the steric bulk of these groups might also hinder the approach of a nucleophile.

Derivatization Strategies

Derivatization of this compound would primarily involve reactions of the P-OH group to form esters, amides, or other derivatives. These transformations are crucial for modifying the compound's physical and chemical properties.

Alkylphosphinic Acid Precursor Modifications

The synthesis of unsymmetrical dialkylphosphinic acids can be achieved through the modification of monoalkylphosphinic acid precursors. rsc.org For a symmetrical compound like this compound, its synthesis likely involves the reaction of a phosphorus-containing starting material with a tridecafluorohexylating agent. A common method for creating the P-C bonds in dialkylphosphinic acids is the free radical addition of olefins to hypophosphorous acid. ysxbcn.com

Functional Group Interconversions

The primary functional group for interconversion in this compound is the phosphinic acid moiety itself.

Esterification: Direct esterification of phosphinic acids with alcohols is generally inefficient under conventional heating. scispace.comsemanticscholar.org However, the reaction can be promoted by using microwave irradiation, sometimes in the presence of ionic liquids as catalysts or additives. tandfonline.com Another common method is the reaction of the corresponding phosphinic chloride with an alcohol, which proceeds under milder conditions but requires the prior synthesis of the acid chloride. scispace.comsemanticscholar.org Activation of the phosphinic acid with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate esterification. scispace.com

Amidation: Similar to esterification, direct amidation of phosphinic acids with amines is challenging. scispace.com The reaction typically requires activation of the phosphinic acid, for instance, by converting it to a phosphinic chloride, which then readily reacts with an amine to form the corresponding phosphinic amide. ontosight.ai

Table 2: General Derivatization Reactions of Phosphinic Acids

Reaction TypeReagentsProductConditionsReference
EsterificationAlcoholPhosphinate EsterMicrowave Irradiation scispace.comtandfonline.com
EsterificationPhosphinic Chloride, AlcoholPhosphinate EsterMild conditions, often with a base scispace.comsemanticscholar.org
EsterificationAlcohol, DCC, DMAPPhosphinate EsterRoom temperature scispace.com
AmidationPhosphinic Chloride, AminePhosphinic AmideMild conditions ontosight.ai

This table summarizes general methods for the derivatization of the phosphinic acid functional group, which are expected to be applicable to this compound, potentially with modifications to account for the electronic and steric effects of the perfluoroalkyl groups.

Reaction Kinetics and Thermodynamics

A comprehensive review of scientific literature reveals a notable absence of specific experimental or theoretical data on the reaction kinetics and thermodynamics of this compound. While the compound is recognized within the broader class of per- and polyfluoroalkyl substances (PFAS), detailed studies elucidating its rate of reaction under various conditions, its activation energy, or its fundamental thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, and entropy have not been published in the accessible scientific domain.

The inherent stability of the carbon-fluorine bond suggests that this compound, like other perfluorinated compounds, exhibits high thermal and chemical resistance. This general characteristic implies that significant energy input would be required to induce reactivity or decomposition. However, without specific studies, quantitative kinetic parameters and thermodynamic values remain undetermined.

Interactive Data Table: Reaction Kinetics of this compound

No published data is available for the reaction kinetics of this compound.

Interactive Data Table: Thermodynamic Properties of this compound

No published data is available for the thermodynamic properties of this compound.

Research into the degradation of similar compounds, such as other perfluoroalkyl phosphinic acids (PFPiAs), has been initiated, for instance, through advanced oxidation processes like dielectric barrier discharge plasma. These studies focus on decomposition pathways rather than determining fundamental kinetic and thermodynamic constants of the parent molecule.

Consequently, a detailed analysis of the reaction kinetics and thermodynamics for this compound is not possible at this time due to the lack of available research data. Further investigation is required to characterize these fundamental chemical properties.

Coordination Chemistry and Supramolecular Interactions

Ligand Properties and Metal Ion Binding Affinity

The phosphinate group, [R₂P(O)O]⁻, is a versatile functional group for coordinating metal ions. The properties of phosphinic acids as ligands, such as acidity and binding strength, fall between those of carboxylic and phosphonic acids. researchgate.net However, the substitution of alkyl or aryl groups with perfluoroalkyl chains dramatically alters these properties.

The two tridecafluorohexyl chains ((C₆F₁₃)₂) are the defining features of this ligand and play a multifaceted role in its coordination behavior. Their primary influence stems from a powerful negative inductive effect (-I effect), where the high electronegativity of the fluorine atoms withdraws electron density from the phosphinate headgroup. This electronic effect has several key consequences:

Increased Acidity: The electron withdrawal stabilizes the conjugate base, [ (C₆F₁₃)₂P(O)O ]⁻, making the parent acid a stronger acid compared to its non-fluorinated hydrocarbon analogs.

Reduced Basicity and Donor Strength: Consequently, the deprotonated phosphinate oxygen atoms become less basic and weaker electron-pair donors to metal cations. This is expected to result in weaker metal-ligand bonds compared to those formed with alkylphosphinates.

Supramolecular Structuring: The perfluorinated chains are both hydrophobic and lipophobic, leading to a phenomenon known as the "fluorous effect." In the solid state, these chains tend to self-associate and segregate from non-fluorinated parts of a system, which can be a powerful tool for directing the crystal packing and forming specific supramolecular architectures, such as bilayers or micelles in solution. researchgate.net

The ability of a ligand to cause d-orbital splitting in a metal ion is known as its ligand field strength. Due to the reduced electron-donating capability of the oxygen atoms caused by the perfluorinated chains, bis(tridecafluorohexyl)phosphinate is expected to be a weak-field ligand. This would result in high-spin complexes with transition metals that have a choice of spin states.

The steric demand of the two bulky tridecafluorohexyl chains is substantial. This steric hindrance can significantly influence the coordination environment of a metal center by:

Limiting the number of ligands that can coordinate to a single metal ion, thus favoring lower coordination numbers.

Dictating the geometry of the resulting complex to minimize steric repulsion between the bulky chains.

Potentially preventing the formation of certain complex geometries that would be accessible to smaller ligands.

The table below provides a qualitative comparison of the expected properties of bis(tridecafluorohexyl)phosphinate with other related ligands.

Ligand TypeAcidity of Parent AcidDonor Strength (Basicity)Steric Hindrance
Carboxylate (RCOO⁻)ModerateModerateVariable
Alkylphosphinate (R₂POO⁻)Moderate-WeakModerate-StrongVariable
Bis(tridecafluorohexyl)phosphinate Strong Weak Very High
Phosphonate (RPO₃²⁻)StrongModerateVariable

Formation of Metal-Ligand Complexes

Metal complexes of phosphinic acids are typically synthesized by reacting the phosphinic acid with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, often with the addition of a base to facilitate deprotonation of the acid.

Although no crystal structures of metal complexes containing the bis(tridecafluorohexyl)phosphinate ligand have been reported in the searched literature, the structures of complexes with related fluorinated phosphinates have been determined. For example, a 1,4,7-triazacyclononane-based ligand bearing three methylene-(2,2,2-trifluoroethyl)phosphinate arms was synthesized and its complexes with several divalent and trivalent metal ions were structurally characterized by single-crystal X-ray diffraction. rsc.org This demonstrates that fluorinated phosphinate groups readily coordinate to metal ions.

The primary method for unambiguously determining the structure of such coordination compounds is single-crystal X-ray diffraction. This technique would reveal precise bond lengths, bond angles, coordination geometries, and the packing of the complexes in the solid state, providing direct insight into the role of the perfluorinated chains. Other essential characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR would show a shift in the phosphorus signal upon coordination to a metal center. ¹⁹F NMR would be sensitive to the environment of the perfluorinated chains.

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum typically shifts to a lower wavenumber upon coordination to a metal ion, providing evidence of complex formation.

The term "denticity" refers to the number of donor atoms in a single ligand that bind to a central metal atom. The phosphinate group [R₂POO]⁻ has two oxygen atoms and can, in principle, coordinate in several ways.

Monodentate: One of the oxygen atoms binds to a single metal center.

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring. This mode is generally rare for phosphinates due to the strain in the resulting small ring.

Bidentate Bridging: The two oxygen atoms bind to two different metal centers. This is the most common coordination mode for phosphinate ligands in polymeric structures and multinuclear complexes.

Given the steric bulk of the tridecafluorohexyl groups, a bridging coordination mode is highly probable, as it would allow the large fluorinated chains to be directed away from each other, minimizing steric clash.

Coordination ModeDescriptionLikelihood for Bis(tridecafluorohexyl)phosphinate
MonodentateOne oxygen atom binds to one metal center.Possible
Bidentate ChelatingBoth oxygen atoms bind to the same metal center.Unlikely (due to ring strain)
Bidentate BridgingEach oxygen atom binds to a different metal center.Highly Probable

Applications in Coordination Polymer Chemistry

Coordination polymers are extended structures formed by linking metal ions (nodes) with organic ligands (linkers). The ability of the phosphinate group to act as a bidentate bridging ligand makes bis(tridecafluorohexyl)phosphinic acid a potentially valuable building block for constructing coordination polymers. researchgate.net

In this context, the ligand would serve as a linker connecting metal centers into one-, two-, or three-dimensional networks. The structure of the resulting polymer would be heavily influenced by the coordination geometry of the metal ion and the steric and supramolecular interactions of the perfluorinated chains. It is anticipated that the strong tendency of the C₆F₁₃ chains to engage in fluorous-fluorous interactions would lead to the formation of layered or channeled structures, where fluorinated domains are segregated from the metal-phosphinate backbone. This self-organization could be exploited to create materials with specific properties, such as porous materials with fluorinated channels for the selective adsorption of fluorinated molecules.

Advanced Analytical and Spectroscopic Characterization Methodologies

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with liquid chromatography, stands as the cornerstone for the analysis of bis(tridecafluorohexyl)phosphinic acid. Its high sensitivity and selectivity are crucial for detecting this compound in various matrices.

LC-MS/MS and HRMS Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the targeted quantification of perfluoroalkylphosphinic acids (PFPiAs), including this compound. In this approach, the compound is first separated from other components in a sample via liquid chromatography. The eluent is then introduced into the mass spectrometer, where the this compound molecules are ionized, typically through electrospray ionization (ESI) in negative ion mode. The resulting precursor ion is selected and fragmented, and the characteristic product ions are monitored for quantification. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, minimizing interferences from the sample matrix.

High-resolution mass spectrometry (HRMS) offers an alternative and complementary approach. By providing a highly accurate mass measurement of the precursor ion, HRMS can confirm the elemental composition of this compound. This is particularly valuable in non-targeted screening analyses where the presence of the compound is unknown. The high resolving power of HRMS instruments also aids in distinguishing the target analyte from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.

PropertyValue
Molecular Formula C12HF26O2P
Monoisotopic Mass 701.9299 Da
Molecular Weight 702.07 g/mol

This table displays the key mass-related properties of this compound, which are fundamental for its identification and characterization by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of molecules. For this compound, ³¹P NMR spectroscopy is particularly informative. The phosphorus-31 nucleus is 100% naturally abundant and has a spin of ½, resulting in sharp and readily interpretable NMR signals. The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing valuable information about the structure of the molecule. In this compound, the phosphorus atom is bonded to two highly electronegative tridecafluorohexyl groups and two oxygen atoms. This specific arrangement will result in a characteristic chemical shift in the ³¹P NMR spectrum.

Furthermore, coupling between the phosphorus nucleus and the fluorine nuclei of the tridecafluorohexyl chains (¹⁹F-¹H coupling) can provide additional structural information, confirming the connectivity within the molecule. While detailed, specific ³¹P NMR data for this compound is not widely published in publicly accessible literature, the principles of ³¹P NMR of organophosphorus compounds containing fluoroalkyl groups are well-established.

Chromatographic Separations in Research Analysis

The separation of this compound from other analytes and matrix components is a critical step in its analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of this compound is primarily governed by the hydrophobic interactions between its long, fluorinated alkyl chains and the stationary phase.

The choice of the stationary phase, typically C18 or other modified silica-based materials, and the composition of the mobile phase (usually a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with additives) are optimized to achieve the desired separation. The long perfluorohexyl chains of this compound lead to strong retention on reversed-phase columns, which can be modulated by adjusting the organic solvent content in the mobile phase. The acidic nature of the phosphinic acid group also influences its retention, and the pH of the mobile phase can be adjusted to control its ionization state and, consequently, its chromatographic behavior.

Computational Predictions for Analytical Data (e.g., Collision Cross Section)

In recent years, computational methods have become increasingly important in analytical chemistry for predicting properties that can aid in compound identification. For this compound, the prediction of its collision cross section (CCS) is particularly relevant for ion mobility-mass spectrometry (IM-MS) analysis. The CCS is a measure of the three-dimensional shape of an ion in the gas phase and can serve as an additional identification parameter alongside retention time and m/z. Various computational models, including machine learning algorithms, can predict the CCS of a molecule based on its structure. Publicly available databases often provide predicted CCS values for a wide range of compounds, including this compound. These predicted values can be compared with experimentally determined CCS values to increase confidence in compound identification.

Adductm/zPredicted CCS (Ų)
[M+H]⁺702.93718202.0
[M+Na]⁺724.91912204.1
[M-H]⁻700.92262213.9
[M+NH₄]⁺719.96372213.4
[M+K]⁺740.89306217.1
[M+H-H₂O]⁺684.92716183.3
[M+HCOO]⁻746.92810220.0
[M+CH₃COO]⁻760.94375260.0
[M+Na-2H]⁻722.90457201.2
[M]⁺701.92935199.0
[M]⁻701.93045199.0

This interactive table presents the predicted collision cross section (CCS) values for various adducts of this compound, as calculated by CCSbase and reported in PubChemLite. These values are instrumental in ion mobility-mass spectrometry for enhancing the confidence of compound identification. slideshare.net

Non Biological Applications in Materials Science and Industrial Processes

Applications in Fire-Resistant Materials

Bis(tridecafluorohexyl)phosphinic acid belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are noted for their high chemical and thermal stability. ntnu.no This inherent stability makes compounds in this class valuable in applications requiring resistance to high temperatures and chemical degradation. The strong carbon-fluorine bonds that characterize these substances contribute significantly to their thermal resistance. nih.gov

While specific research detailing the performance of this compound as a primary flame retardant is not extensively documented in the public domain, the broader category of perfluoroalkyl phosphinic acids (PFPiAs) is recognized for its use in fire-resistant applications. PFAS chemicals are key components in certain firefighting foams, particularly aqueous film-forming foams (AFFF), and are also used to impart flame-retardant finishes to textiles. nih.govcanada.cacanada.ca The exceptional stability of the perfluoroalkyl moiety makes these compounds resistant to breakdown under extreme heat, a critical property for fire retardancy. canada.ca

Table 1: Properties of PFAS Relevant to Fire Resistance

Property Description Relevance to Application
Thermal Stability Resistance to decomposition at high temperatures due to strong C-F bonds. Essential for maintaining material integrity during a fire.
Chemical Inertness Low reactivity with other chemical species. Prevents degradation when exposed to combustion byproducts.

| Surface Activity | Ability to lower surface tension of liquids. | Key mechanism in aqueous film-forming foams (AFFF) for extinguishing liquid fuel fires. |

Role as Acidic Extractants in Hydrometallurgy

Acidic organophosphorus compounds are widely used as extractants in hydrometallurgy for the separation and purification of metals. However, the application of this compound specifically for these purposes is not well-documented in available scientific literature. The discussion of its role is therefore based on the established functions of structurally similar, non-fluorinated phosphinic acids.

Selective Metal Ion Separation (e.g., Nickel, Cobalt)

The separation of cobalt and nickel is a significant challenge in hydrometallurgy due to their similar chemical properties. Analogous, non-fluorinated phosphinic acids, such as bis(2,4,4-trimethylpentyl)phosphinic acid, have demonstrated high selectivity for cobalt over nickel in sulfate (B86663) solutions, a critical step in producing high-purity metals for batteries and other technologies. The separation efficiency is highly dependent on the pH of the aqueous solution.

Mechanism of Metal Complex Extraction in Organic Phases

The extraction mechanism for acidic organophosphorus extractants involves a cation exchange process. The phosphinic acid, typically present as a dimer in an organic solvent, reacts with the metal ion in the aqueous phase. The proton of the acidic group is exchanged for a metal ion, forming a neutral metal-extractant complex that is soluble in the organic phase. This process effectively transfers the metal ion from the aqueous solution to the organic solvent. The stoichiometry of the extracted metal complex can vary depending on the metal ion, the extractant concentration, and the pH of the system.

Catalytic Roles in Chemical Transformations

While the broader family of phosphinic acids and their derivatives can serve as ligands in metal-catalyzed reactions, specific evidence of this compound acting as a catalyst is not prominent in the reviewed literature. americanchemicalsuppliers.com Its exceptional chemical stability, a result of the perfluorinated alkyl chains, may render it less active as a catalyst or ligand compared to more reactive, non-fluorinated analogues under typical reaction conditions. Therefore, its application in this area appears to be limited or not extensively explored.

Surface Science and Coating Formulations

The unique properties of PFAS, such as this compound, make them highly effective in surface science applications, particularly in the formulation of coatings. canada.cacanada.ca

Wetting and Leveling Agent Properties

Table 2: Functional Roles in Coating Formulations

Function Mechanism of Action Resulting Property
Wetting Agent Reduces the surface tension of the liquid coating, allowing it to spread easily over a surface. Improved substrate coverage and adhesion.

| Leveling Agent | Minimizes surface tension gradients across the coating film as it dries. | Smooth, uniform surface finish, free of defects. |

Table 3: List of Mentioned Compounds

Compound Name Abbreviation / Synonym Chemical Class
This compound 6:6 PFPiA Perfluoroalkyl Phosphinic Acid

Additive Functionality in Paints and Surface Treatments

This compound, a member of the perfluoroalkyl phosphinic acids (PFPiAs) family, serves as a highly effective additive in the formulation of paints and surface coatings. Its primary function is to act as a leveling and wetting agent. ineris.frbasf.com The unique properties of fluorinated surfactants allow them to significantly reduce the surface tension of liquid formulations. nih.govrsc.org This reduction in surface tension is crucial for ensuring that the paint or coating spreads evenly across a substrate, a process known as leveling. specialchem.comlencolo37.com

Table 1: Functional Properties of this compound in Coatings

Property Enhanced Mechanism of Action Resulting Benefit
Leveling Reduces surface tension gradients across the wet film. specialchem.comlencolo37.com Prevents defects like brush marks and orange peel. specialchem.com
Wetting Lowers the contact angle between the liquid coating and the substrate. rsc.org Ensures uniform adhesion on various surfaces. specialchem.com
Anti-Cratering Mitigates the effect of low-surface-tension contaminants. specialchem.com Produces a defect-free, smooth surface. basf.com

| Flow | Improves the rheological properties of the paint. basf.comrsc.org | Facilitates easier and more consistent application. |

Potential in Optoelectronic Device Enhancement (e.g., Perovskite Technology)

While direct studies on this compound in optoelectronic devices are not widely documented, the properties of similar fluorinated compounds suggest a strong potential for its application, particularly in the enhancement of perovskite solar cells (PSCs). The efficiency and stability of PSCs are often limited by defects at the surface and grain boundaries of the perovskite film. perovskite-info.comresearchgate.net

Research has shown that fluorinated molecules, including phosphonic acids, can act as effective passivating agents to reduce these defects. researchgate.netresearchgate.net These additives can improve the quality of the perovskite film by modulating its growth, leading to larger grain sizes and reduced non-radiative recombination losses. perovskite-info.com The introduction of fluorinated compounds at the interface between the perovskite and the charge-transport layers can also lead to better energy level alignment, facilitating more efficient charge extraction. researchgate.netresearchgate.net

The highly hydrophobic nature of perfluorinated chains in a molecule like this compound could also enhance the moisture resistance of the perovskite layer, a critical factor in improving the long-term stability of the solar cells. researchgate.net Given that fluorinated surfactants are already used in photolithography processes for manufacturing semiconductors and displays to improve coating uniformity and reduce defects, the application of this compound in the fabrication of high-performance optoelectronic devices is a promising area for future research. spiedigitallibrary.orgresearchgate.netsemiconductors.org

Use in Leather Manufacturing Processes as Surfactants

In the leather industry, fluorinated surfactants play a crucial role in various wet-processing stages to enhance the final properties of the leather. uc.eduresearchgate.net this compound, with its characteristic fluorinated alkyl chains, can be used as a high-performance surfactant in processes such as fatliquoring. uc.eduresearchgate.net

Fatliquoring is the process of introducing oils and fats into the leather to lubricate the collagen fibers, which imparts softness and flexibility. researchgate.netnih.gov The addition of fluorinated surfactants in the fatliquoring emulsion can significantly improve the distribution and penetration of these oils. uc.eduresearchgate.net The primary benefit of using such surfactants is the impartation of excellent water and oil repellency to the leather. researchgate.net The low surface energy of the fluorinated compounds creates a protective layer on the fiber surface, preventing the absorption of water and oily substances. researchgate.net

Table 3: Chemical Compounds Mentioned

Compound Name

Environmental Fate and Transport Mechanisms of Perfluorinated Phosphinic Acids

Environmental Persistence and Stability Mechanisms

Perfluoroalkyl phosphinic acids, including bis(tridecafluorohexyl)phosphinic acid, are characterized by their exceptional environmental persistence. This stability is primarily attributed to the strength of the carbon-phosphorus (C-P) and carbon-fluorine (C-F) bonds within their molecular structure. The C-F bond is one of the strongest covalent bonds in organic chemistry, rendering the perfluoroalkyl chains highly resistant to both biotic and abiotic degradation processes.

Mixtures containing PFPiAs have been described as stable against heat, acid, and oxidation. Structurally analogous compounds like perfluoroalkyl sulfonic acids (PFSAs) and perfluoroalkyl carboxylic acids (PFCAs) are known for their extreme persistence in the environment, and PFPiAs are expected to exhibit similar recalcitrance. Their structure, featuring two perfluoroalkyl chains attached to a central phosphorus atom, contributes to their stability and resistance to breakdown under typical environmental conditions. This inherent stability leads to their long-term presence in various environmental compartments following their release.

Occurrence and Distribution in Environmental Compartments

The persistence of perfluorinated phosphinic acids leads to their widespread distribution in the environment. While specific monitoring data for this compound is limited, studies on the broader class of PFPiAs have confirmed their presence in both aquatic and terrestrial systems.

Detection in Aquatic Environments (Rivers, Groundwater, Wastewater)

Perfluorinated phosphonic acids (PFPAs), which are structurally related to and can be metabolites of PFPiAs, have been detected in surface waters and wastewater treatment plant (WWTP) effluent in various locations. For instance, a Canadian study found PFPAs in 80% of surface water samples and in six out of seven WWTP effluent samples, with concentrations in the picograms per liter (pg/L) to nanograms per liter (ng/L) range. nih.gov The presence of these related compounds in aquatic environments suggests that PFPiAs, as their precursors, are also likely to be present. PFPiAs themselves have been detected in wastewater sludge. researchgate.net Their partitioning behavior suggests that while PFPAs may be found in both water and sediment, PFPiAs with longer perfluoroalkyl chains are more likely to sorb to solid phases like sediment. industrialchemicals.gov.au

Compound Class Environment Location Concentration Range
Perfluoroalkyl Phosphonic Acids (PFPAs)Surface WaterCanada88 ± 33 to 3,400 ± 900 pg/L (for C8-PFPA)
Perfluoroalkyl Phosphonic Acids (PFPAs)WWTP EffluentCanada760 ± 270 to 2,500 ± 320 pg/L (for C8-PFPA)

This table presents data on a related class of compounds, Perfluoroalkyl Phosphonic Acids (PFPAs), to illustrate the environmental presence of similar perfluorinated phosphorus compounds.

Presence in Terrestrial Matrices (Soil, Household Dust)

The environmental footprint of PFPiAs extends to terrestrial ecosystems. Research has shown that PFPiAs tend to sorb to soil more readily than other major PFAS classes like PFSAs and PFCAs, with this tendency generally increasing with the length of the perfluoroalkyl chain. industrialchemicals.gov.au This suggests that compounds like this compound, with its two C6 chains, would have a notable affinity for soil and sediment.

Furthermore, both PFPAs and PFPiAs have been detected in indoor dust samples, indicating that consumer and industrial products containing these substances can be a source of contamination in the indoor environment, which can then be transported outdoors. industrialchemicals.gov.au The presence of various PFAS, including PFPiAs, in household dust is a recognized pathway for human and environmental exposure. nih.govacs.org

Compound Class Matrix Finding
Perfluoroalkyl Phosphinic Acids (PFPiAs)SoilSorption is greater than for PFSAs, PFPAs, and PFCAs, and generally increases with perfluoroalkyl chain length. industrialchemicals.gov.au
Perfluoroalkyl Phosphinic Acids (PFPiAs)Indoor DustDetected in indoor dust samples, indicating a potential source and exposure pathway. industrialchemicals.gov.au

Biotransformation Pathways and Metabolite Formation

Contrary to the general stability of their perfluoroalkyl chains, the phosphinic acid headgroup of PFPiAs can undergo biological transformation. This process is significant as it can lead to the formation of other persistent and potentially mobile PFAS compounds.

Cleavage to Perfluoroalkyl Phosphonic Acids

A key biotransformation pathway for PFPiAs is the cleavage of one of the carbon-phosphorus (C-P) bonds. This cleavage results in the formation of a perfluoroalkyl phosphonic acid (PFPA) and a 1H-perfluoroalkane. For a compound like this compound, this would theoretically yield tridecafluorohexane phosphonic acid and 1H-tridecafluorohexane. This transformation has been observed in studies with various organisms, including rats and fish. nih.gov This metabolic step is crucial as it establishes PFPiAs as indirect precursors to PFPAs in the environment. industrialchemicals.gov.au

Formation of Terminal Perfluoroalkyl Carboxylic Acids

The biotransformation of PFPiAs does not necessarily stop at the formation of PFPAs. The other product of the initial C-P bond cleavage, the 1H-perfluoroalkane, can undergo further biotransformation. This subsequent pathway involves defluorination and oxidation, which can ultimately lead to the formation of a perfluoroalkyl carboxylic acid (PFCA) with one fewer carbon atom than the original perfluoroalkyl chain. Therefore, a PFPiA with a perfluorohexyl chain could be an indirect precursor to perfluoropentanoic acid. This pathway highlights a significant environmental concern, as it links PFPiAs to the formation of PFCAs, a class of PFAS with well-documented persistence, bioaccumulation potential, and toxicity.

Parent Compound Biotransformation Step Primary Metabolites Potential Terminal Metabolites
Perfluoroalkyl Phosphinic Acids (PFPiAs)C-P Bond CleavagePerfluoroalkyl Phosphonic Acids (PFPAs) & 1H-PerfluoroalkanesPerfluoroalkyl Carboxylic Acids (PFCAs)

Bioaccumulation and Food Web Transfer Dynamics

The bioaccumulation of this compound and other PFPiAs in living organisms is a complex process governed by species-specific metabolic capabilities and the physicochemical properties of the compound, such as its perfluoroalkyl chain length.

Species-Specific Metabolic Maps (e.g., Fish, Rat, Plant)

Metabolic studies on compounds structurally similar to this compound, such as bis(perfluorohexyl)phosphinic acid (C6/C6 PFPiA), reveal common biotransformation pathways across different species, primarily involving the cleavage of the phosphinic acid structure. nih.gov

Fish: In aquatic environments, fish are key indicators of bioaccumulation. Studies on rainbow trout and carp (B13450389) have shown that the metabolism of symmetrical PFPiAs like C6/C6 PFPiA follows a similar pattern. nih.gov The primary metabolic step is the cleavage of the P-C bond, leading to the formation of perfluoroalkyl phosphonic acids (PFPAs). nih.gov For instance, the metabolism of C6/C8 PFPiA in rainbow trout results in the production of both C6 and C8 phosphonic acids. nih.gov While the metabolic transformation rate of PFPiAs exists, it may not be sufficient to counteract the high degree of uptake across gill membranes. nih.gov

Rat: In mammalian models, such as rats, the metabolic pathway of PFPiAs also involves the cleavage of the parent compound. Studies on C6/C8 PFPiA in rats identified the formation of perfluorohexyl- and perfluorooctyl-phosphonic acids. nih.gov Additionally, the rat study also detected complimentary metabolites, 1H-perfluorooctane and 1H-perfluorohexane. nih.gov The half-lives of di-substituted PFPAs in rats have been observed to range from 1.8 to 9.3 days. nih.gov

Plant: The uptake and transformation of PFPiAs in terrestrial and aquatic plants are crucial for understanding their entry into the food chain. Research on wheat has demonstrated the metabolism of C6/C6 PFPiA. nih.gov Generally, the uptake of PFAS by plants is influenced by the compound's perfluorocarbon chain length and the plant's physiological characteristics. nih.gov Short-chain PFAS are often more readily taken up by plants. mdpi.com Root uptake is the predominant pathway for the accumulation of PFAS in many agricultural crops. nih.gov

Below is an interactive data table summarizing the metabolic pathways of a close analog, Bis(perfluorohexyl)phosphinic acid (C6/C6 PFPiA), in different species.

SpeciesPrimary Metabolic PathwayKey MetabolitesTissue Samples Analyzed
Rainbow Trout Cleavage of P-C bondPerfluorohexyl phosphonic acidWhole animal homogenates
Rat Cleavage of P-C bondPerfluorohexyl phosphonic acid, 1H-perfluorohexaneBlood, Liver
Carp Cleavage of P-C bondPerfluorohexyl phosphonic acidBlood, Brain, Bile, Intestine, Kidney, Liver, Gill, Muscle
Wheat Metabolic transformationNot specified in detailNot specified

Influence of Chain Length on Accumulation Potential

The length of the perfluoroalkyl chains in PFPiAs plays a significant role in their bioaccumulation potential. Generally, for many PFAS, longer chain lengths are associated with greater bioaccumulation. However, the situation for PFPiAs is more nuanced due to their susceptibility to biotransformation.

Research has indicated that C6/C6 PFPiA has a very high bioconcentration potential in fish. industrialchemicals.gov.au Studies on zebrafish have shown that PFPiAs can exhibit very high steady-state bioconcentration factors (BCFss), in some cases orders of magnitude higher than long-chain perfluorocarboxylates. nih.gov However, a substantial drop in BCFss was observed for very hydrophobic, long-chain PFPiAs, which is likely due to reduced bioavailability and/or reduced gill membrane permeability. nih.gov

In contrast to high bioconcentration, a dietary exposure study with juvenile rainbow trout reported low biomagnification factors (BMFs) of less than one for C6/C6, C6/C8, and C8/C8 PFPiAs. industrialchemicals.gov.au This suggests a low potential for these compounds to accumulate through the aquatic food web. The biotransformation of PFPiAs in fish is a contributing factor to these low BMF values. industrialchemicals.gov.au This highlights a key distinction: a high potential to concentrate from water (bioconcentration) does not necessarily translate to a high potential to magnify up the food chain (biomagnification), especially for metabolically labile compounds.

The following table illustrates the relationship between the number of perfluorinated carbons and the bioaccumulation potential of PFPiAs.

CompoundTotal Perfluorinated CarbonsBioconcentration Factor (BCF) in FishBiomagnification Factor (BMF) in FishAccumulation Potential Summary
This compound (C6/C6)12Very High< 1 (low)High from water, low from diet
Heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8)14High< 1 (low)High from water, low from diet
Bis(heptadecafluorooctyl)phosphinic acid (C8/C8)16High< 1 (low)High from water, low from diet

Sorption and Desorption Processes in Environmental Media

The movement and availability of this compound in the environment are heavily influenced by its interaction with solid matrices such as soil and sediment. Sorption and desorption processes dictate its partitioning between the aqueous phase and solid environmental compartments.

PFPiAs have been shown to be more sorptive compared to their phosphonic acid counterparts (PFPAs) and are therefore more likely to be retained by environmental solid phases. researchgate.net The sorption behavior is influenced by the physicochemical characteristics of the PFAS, particularly their hydrophobicity. nih.gov The organic carbon content of the soil is a key factor, with higher organic carbon generally leading to increased sorption. nih.gov

Remediation and Mitigation Strategies (Conceptual Frameworks)

Addressing the contamination of soil and water by persistent chemicals like this compound requires robust remediation and mitigation strategies. While technologies are often developed for the broader class of PFAS, the conceptual frameworks can be applied to PFPiAs. A critical component of developing an effective strategy is the use of a Conceptual Site Model (CSM). burnsmcd.comtrccompanies.com

A CSM is a representation of the site that describes the sources of contamination, the release and transport mechanisms, and the potential exposure pathways to human and ecological receptors. trccompanies.com For a site contaminated with PFPiAs, the CSM would integrate information on:

Sources: Identifying the specific industrial processes or product uses that led to the release of this compound.

Fate and Transport: Utilizing data on sorption (high for PFPiAs), potential for biotransformation, and mobility in groundwater and surface water to model its distribution in the environment.

Exposure Pathways: Determining how receptors might come into contact with the compound, such as through contaminated drinking water or consumption of bioaccumulated fish.

Based on the CSM, a range of remediation technologies can be conceptually applied:

Containment: Physical barriers or hydraulic controls to prevent the further spread of contaminated groundwater.

Sorption-based Technologies: The high sorption potential of PFPiAs suggests that technologies like granular activated carbon (GAC) and ion-exchange resins, which are effective for other PFAS, could be viable for removing them from water. semanticscholar.org

Soil Washing: A process to physically or chemically extract the compound from contaminated soil, taking advantage of its partitioning behavior. nih.gov

Immobilization: The application of amendments to the soil to enhance the sorption of PFPiAs and reduce their mobility and bioavailability. nih.gov

Destruction Technologies: Advanced oxidation processes or thermal treatments could potentially break down the highly stable perfluoroalkyl chains, although the effectiveness for PFPiAs would require specific investigation. nih.gov

Mitigation strategies focus on preventing future contamination and involve source control, such as phasing out the use of the chemical and implementing stringent industrial discharge limits. industrialchemicals.gov.au

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of chemical compounds. These methods can elucidate electronic structure, molecular geometry, and reactivity, providing insights that are often complementary to experimental data.

For the broader class of per- and polyfluoroalkyl substances (PFAS), DFT has been utilized to study various aspects of their behavior. For instance, DFT calculations have been applied to investigate the adsorption mechanisms of different PFAS, including those with sulfonic and carboxylic acid functional groups, on various surfaces. These studies often focus on calculating adsorption energies and understanding the nature of the interactions, such as electrostatic and van der Waals forces, that govern the binding of PFAS to materials like activated carbon or metal oxides. Furthermore, DFT has been employed to explore the degradation pathways of PFAS, providing thermodynamic and kinetic data on potential decomposition reactions.

However, a specific literature search reveals a notable absence of dedicated DFT studies focused solely on Bis(tridecafluorohexyl)phosphinic acid. While the principles of DFT are certainly applicable to this molecule for predicting properties such as its optimized geometry, electronic charge distribution, and bond energies, such specific research findings are not currently available in published literature. Future computational studies could apply DFT to this compound to explore its conformational preferences, the stability of its C-P bonds, and its potential for interaction with biological macromolecules or environmental surfaces.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a computational lens to observe the dynamic behavior of molecules and their interactions over time. This technique is particularly useful for understanding how substances like PFAS behave in complex environments, such as in aqueous solutions or at interfaces.

In the context of PFAS research, MD simulations have been instrumental in revealing the mechanisms of their self-assembly and adsorption. nih.gov For example, simulations have shown how PFAS molecules with different chain lengths and functional groups aggregate in water to form micelles or other structures. nih.gov These studies also provide molecular-level insights into how PFAS interact with solid surfaces, such as clays (B1170129) or synthetic polymers, which is crucial for understanding their environmental transport and for the design of effective remediation technologies. nih.govmineralstech.com The simulations can track the movement and orientation of individual molecules, revealing the interplay of forces—such as hydrophobic, electrostatic, and van der Waals interactions—that drive these processes. customer-oci.comacs.orgmdpi.com

Despite the extensive application of MD simulations to other major PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), there is no specific published research detailing molecular dynamics simulations of this compound. The methodology could, however, be readily applied to this compound. Such a study could provide valuable information on its aggregation behavior in water, its partitioning into lipid membranes, and its interaction with proteins or other biological molecules, thereby helping to predict its environmental fate and biological activity.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are widely used in environmental science and toxicology to predict the behavior of chemicals for which experimental data may be limited.

Predicting the environmental behavior of PFAS is a critical application of QSAR/QSPR modeling. One of the key parameters in this regard is the bioconcentration factor (BCF), which quantifies the extent to which a chemical accumulates in an organism from the surrounding water. For PFAS, traditional QSAR models based on octanol-water partition coefficients (log K_ow) are often inadequate due to the unique physicochemical properties of these substances. nih.govresearchgate.net

While a comprehensive, validated QSAR model specifically for predicting the BCF of this compound is not available, this compound has been included in the development and evaluation of broader bioaccumulation models for PFAS. These models aim to provide a mechanistic framework for understanding the uptake and elimination of these persistent chemicals in aquatic food webs. The performance of such models is typically evaluated by comparing their predictions against experimental data for a range of PFAS compounds.

Table 1: Inclusion of this compound in Environmental Behavior Modeling

Model TypeCompound MentionedKey Findings/Application
Aquatic Food Web Bioaccumulation ModelBis(perfluorohexyl) phosphinic acid (C6/C6 PFPiA)Used in simulations of PFAS bioaccumulation via direct uptake and biotic transformation of precursor compounds.

This table is interactive. Click on the headers to sort.

QSAR models can also be developed to predict the chemical reactivity of compounds, which can be important for understanding their degradation potential and metabolic fate. However, the extreme stability of the perfluoroalkyl chains in compounds like this compound makes them resistant to many common chemical and biological degradation pathways.

Studies have shown that the strong electron-withdrawing nature of the two perfluoroalkyl chains in perfluoroalkyl phosphinic acids (PFPiAs) can increase the lability of the carbon-phosphorus (C–P) bonds compared to analogous compounds with only one such chain. nih.gov This suggests a potential point of reactivity. However, specific QSAR models designed to quantify the reactivity of the C-P bond in this compound or to predict its susceptibility to nucleophilic or enzymatic attack have not been reported in the scientific literature. The development of such models would require a substantial dataset of experimental reactivity data for a series of structurally related perfluoroalkyl phosphinic acids.

Xenobiotic Metabolism Prediction and Database Development (e.g., MetaPath)

Understanding the metabolic fate of foreign compounds (xenobiotics) is crucial for assessing their potential for bioaccumulation and toxicity. For PFAS, biotransformation can lead to the formation of other persistent and sometimes more toxic metabolites.

Metabolic pathway databases, such as MetaPath, are valuable resources for systematically collecting and comparing biotransformation data across different species and environmental systems. nih.govresearchgate.net Research utilizing such databases has shown that this compound (C6/C6 PFPiA) undergoes biotransformation. nih.gov Metabolic maps for this compound have been documented in both rainbow trout and rats, revealing similar metabolic patterns to its close analogue, bis(perfluorooctyl)phosphinic acid (C8/C8 PFPiA). nih.gov

The primary metabolic pathway involves the cleavage of a carbon-phosphorus bond. nih.gov In studies with a related unsymmetrical compound, heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8 PFPiA), this cleavage resulted in the formation of both perfluorohexyl- and perfluorooctyl-phosphonic acids in both rainbow trout and rats. nih.gov In the rat, the complementary 1H-perfluoroalkane metabolites were also identified. nih.gov This suggests that the biotransformation of this compound likely proceeds through a similar cleavage mechanism. The pathways for many PFAS appear to be well-conserved across different species, which allows for some level of extrapolation when data for a specific species is lacking. nih.govnih.gov

Table 2: Documented Biotransformation of this compound and its Analogs

CompoundSpeciesKey Metabolic TransformationMetabolites Observed/Inferred
Bis(perfluorohexyl)phosphinic acid (C6/C6 PFPiA)Rainbow Trout, RatC-P bond cleavagePerfluorohexyl phosphonic acid, 1H-perfluorohexane (inferred)
Heptadecafluorooctyl(tridecafluorohexyl)phosphinic acid (C6/C8 PFPiA)Rainbow Trout, RatC-P bond cleavagePerfluorohexyl phosphonic acid, Perfluorooctyl phosphonic acid, 1H-perfluorohexane, 1H-perfluorooctane (rat)
Bis(perfluorooctyl)phosphinic acid (C8/C8 PFPiA)Rainbow Trout, Rat, Carp (B13450389), WheatC-P bond cleavage, subsequent oxidationPerfluorooctyl phosphonic acid, 1H-perfluorooctane, Perfluorooctanoic acid (carp liver)

This table is interactive. Click on the headers to sort.

Future Research Directions and Unresolved Challenges

Elucidation of Novel Synthetic Pathways for Scalability and Sustainability

Current synthetic methods for producing Bis(tridecafluorohexyl)phosphinic acid and other perfluoroalkyl phosphinic acids (PFPiAs) often rely on processes that are neither scalable nor environmentally sustainable. nih.govitrcweb.org Future research must focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally benign.

Key research objectives include:

Green Chemistry Approaches: Investigating synthetic routes that minimize the use and generation of hazardous substances. This could involve exploring fluorine-free precursors or developing catalytic systems that improve reaction efficiency and reduce waste. scitechdaily.com

Scalability: Developing synthesis methods that can be scaled up for industrial applications without compromising safety or environmental standards.

Alternative Fluorination Techniques: Exploring new fluorination technologies that are more sustainable than traditional methods.

Deeper Exploration of Coordination Chemistry for Advanced Material Design

The phosphinic acid functional group in this compound has the potential to coordinate with a variety of metal ions. This coordination chemistry is a promising area for the development of advanced materials with unique properties. However, the coordination behavior of this specific compound is largely unexplored.

Future research should focus on:

Complex Formation: Investigating the formation of complexes between this compound and various metal ions, including lanthanides and actinides. rsc.orgresearchgate.netakjournals.comtandfonline.com

Structural Characterization: Characterizing the structures of these metal complexes to understand their bonding and geometry.

Material Properties: Exploring the potential applications of these coordination complexes in areas such as catalysis, separation science, and materials with novel optical or magnetic properties. The effectiveness of related phosphinic acids in lanthanide extraction suggests a potential application in critical mineral recovery. rsc.orgresearchgate.net

Comprehensive Environmental Monitoring and Source Identification

The detection and monitoring of this compound in the environment are challenging due to its low concentrations and the presence of numerous other PFAS. rsc.orgumbrex.com Developing robust and sensitive analytical methods is crucial for understanding its environmental distribution and identifying its sources. scilit.com

Key challenges and research directions include:

Advanced Analytical Techniques: Developing and validating highly sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the routine monitoring of this compound in various environmental matrices like water, soil, and biota. nih.govresearchgate.netnih.gov

Source Tracking: Identifying the industrial processes and consumer products that lead to the release of this compound into the environment. This involves tracing its pathways from production to disposal. nih.govenergy.gov

Global Distribution: Conducting comprehensive monitoring studies to map the global distribution of this compound and understand its long-range transport.

Mechanistic Understanding of Biotransformation Across Diverse Organisms

Preliminary studies on related perfluoroalkyl phosphinic acids have shown that they can undergo biotransformation in living organisms. nih.govnih.gov Understanding the metabolic pathways of this compound is essential for assessing its bioaccumulation potential and toxicity.

Future research should aim to:

Identify Metabolites: Identifying the products of biotransformation in a wide range of organisms, from microorganisms to fish and mammals. researchgate.netacs.orgresearchgate.net Studies on similar compounds have shown cleavage of the C-P bond, leading to the formation of perfluoroalkyl phosphonic acids (PFPAs) and other metabolites. nih.govresearchgate.net

Elucidate Metabolic Pathways: Determining the specific enzymes and biochemical reactions involved in the biotransformation process. nih.gov

Compare Species Differences: Investigating how biotransformation pathways differ across various species to better understand the ecological risks. nih.govrsc.org

Refinement of Predictive Computational Models for Environmental Fate and Interactions

Computational models are valuable tools for predicting the environmental fate and behavior of chemicals. nih.govresearchwithnj.combohrium.com Refining these models for this compound can help in risk assessment and management. researchgate.netuel.ac.uk

Key areas for model refinement include:

Physicochemical Properties: Accurately predicting key physicochemical properties such as water solubility, vapor pressure, and partition coefficients.

Environmental Transport: Developing models that can simulate the transport and distribution of the compound in different environmental compartments. battelle.org

Bioaccumulation and Biotransformation: Integrating bioaccumulation and biotransformation data into models to predict its behavior in food webs. researchgate.netnih.govacs.org Machine learning and AI are emerging as powerful tools for these predictions. researchgate.net

Development of Advanced Remediation Technologies

The persistence of this compound in the environment necessitates the development of effective remediation technologies. itrcweb.orgadec-innovations.com Current technologies for PFAS removal, such as granular activated carbon and ion exchange, are often non-destructive and create hazardous waste streams. itrcweb.orgwatertechnologies.comr3sustainability.com

Future research should focus on:

Destructive Technologies: Developing and optimizing destructive technologies, such as supercritical water oxidation, electrochemical oxidation, and sonolysis, that can completely mineralize the compound into harmless substances. r3sustainability.comsciencetimes.com

Novel Sorbents: Creating new adsorbent materials with high selectivity and capacity for removing this compound from water. mdpi.com

Bioremediation: Exploring the potential of microorganisms to degrade or transform the compound, offering a more sustainable remediation approach.

Integrated Multi-Disciplinary Research Approaches

Addressing the complex challenges posed by this compound requires a collaborative and integrated research approach. rsc.orgnih.govacs.orgtkiwatertechnologie.nl

This involves:

Collaboration: Fostering collaboration among chemists, environmental scientists, toxicologists, engineers, and computational modelers.

Data Sharing: Establishing platforms for sharing data and research findings to accelerate scientific progress.

Holistic Risk Assessment: Combining data from various disciplines to conduct a comprehensive risk assessment that considers the entire life cycle of the compound.

The following table summarizes the key future research directions and unresolved challenges for this compound.

Research Area Key Objectives and Challenges
Novel Synthetic Pathways Develop scalable and sustainable synthesis methods using green chemistry principles.
Coordination Chemistry Explore complex formation with metals for advanced material design and applications like mineral extraction.
Environmental Monitoring Create sensitive analytical methods for detection and identify sources of environmental release.
Biotransformation Understand metabolic pathways and identify transformation products in diverse organisms.
Computational Modeling Refine predictive models for environmental fate, transport, and bioaccumulation.
Remediation Technologies Develop advanced, destructive technologies for the complete removal and mineralization of the compound.
Integrated Research Foster multi-disciplinary collaboration for a holistic understanding and comprehensive risk assessment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(tridecafluorohexyl)phosphinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via double alkylation of hydrophosphoryl compounds. For fluorinated derivatives like this compound, perfluoroalkyl iodides are often reacted with phosphinic acid precursors under controlled anhydrous conditions. Optimization involves adjusting stoichiometry (e.g., 2:1 molar ratio of perfluorohexyl iodide to phosphinic acid), reaction temperature (80–120°C), and catalysts (e.g., Pd[P(C6H11)3]2 for cross-coupling) to maximize yield . Purity is ensured via recrystallization in fluorinated solvents (e.g., hexafluorobenzene).

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative mode is preferred. Use a C18 column with a mobile phase of 2 mM ammonium acetate in methanol/water (70:30). Calibration requires isotopically labeled internal standards (e.g., ¹³C-PFAS analogs) to correct matrix effects. Detection limits range from 0.1–1 ng/L in environmental samples .

Q. How are key physicochemical properties (e.g., log P, solubility) determined for this compound?

  • Methodological Answer : Log P (octanol-water partition coefficient) is measured using shake-flask methods with fluorinated solvent systems. Solubility in polar/nonpolar solvents is assessed via gravimetric analysis. Computational tools (e.g., COSMO-RS) predict thermodynamic stability and hydrophobicity, validated against experimental data .

Advanced Research Questions

Q. How does the phosphinic acid group in this compound influence its environmental persistence compared to sulfonated PFAS?

  • Methodological Answer : The C–P bond in phosphinic acids resists hydrolytic degradation better than sulfonated PFAS. Advanced studies use accelerated degradation experiments (e.g., UV/persulfate treatment) coupled with high-resolution mass spectrometry (HRMS) to track breakdown products. Comparative half-life studies show phosphinic acids persist 2–3× longer than PFOS in aqueous environments .

Q. What experimental approaches resolve contradictions in reported toxicity data for this compound?

  • Methodological Answer : Discrepancies arise from varying model systems (e.g., in vitro vs. in vivo). Standardized protocols include OECD Test No. 249 (fish embryo toxicity) and RNA-seq profiling to assess endocrine disruption. Dose-response curves should account for bioaccumulation in lipid-rich tissues, measured via equilibrium dialysis .

Q. How can computational modeling predict the interaction of this compound with biological targets like HIV-1 protease?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities. Parameters include van der Waals interactions between fluorinated chains and hydrophobic enzyme pockets. Validation requires crystallographic data (e.g., PDB IDs for protease-ligand complexes) .

Q. What strategies improve the detection sensitivity of this compound in environmental samples with high background PFAS interference?

  • Methodological Answer : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., WAX/GCB) isolates phosphinic acids from sulfonated PFAS. Post-column derivatization with dansyl chloride enhances MS ionization efficiency. Contradictory recovery rates (70–120%) are addressed by optimizing pH during extraction (pH 4–5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.